2,2-Difluoro-2-(pyridin-2-YL)ethanol

Description

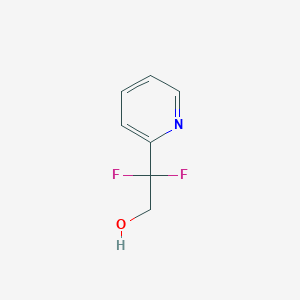

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZZBUQTHNQTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433096 | |

| Record name | 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267875-65-0 | |

| Record name | 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,2-Difluoro-2-(pyridin-2-yl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 2,2-difluoro-2-(pyridin-2-yl)ethanol, a valuable fluorinated building block for pharmaceutical and agrochemical research. Due to the absence of a direct, one-step synthesis in the current literature, this guide details a robust two-step approach commencing with the commercially available precursor, 2-(difluoroacetyl)pyridine. The core of this synthesis lies in the efficient reduction of the ketone functionality to the desired secondary alcohol.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves procuring the starting material, 2-(difluoroacetyl)pyridine, which is readily available from commercial suppliers. The second, and key, step is the reduction of the difluoromethyl ketone to the corresponding alcohol. This transformation can be accomplished using standard hydride reducing agents.

Reaction Pathway:

Caption: Overall synthetic pathway for this compound.

Experimental Protocol: Reduction of 2-(Difluoroacetyl)pyridine

This section details a standard laboratory procedure for the reduction of 2-(difluoroacetyl)pyridine to this compound using sodium borohydride. This method is advantageous due to its mild reaction conditions and the relative safety and ease of handling of the reducing agent.

Materials:

-

2-(Difluoroacetyl)pyridine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(difluoroacetyl)pyridine (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 - 1.5 eq) to the stirred solution in small portions. Effervescence (hydrogen gas evolution) may be observed. The addition should be controlled to prevent excessive foaming.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C to decompose the excess sodium borohydride.

-

Extraction: Remove the flask from the ice bath and allow it to warm to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol. Partition the resulting aqueous residue between diethyl ether and water. Extract the aqueous layer three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution). Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow:

Caption: Step-by-step workflow for the reduction of 2-(difluoroacetyl)pyridine.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the reduction of 2-(difluoroacetyl)pyridine. Yields for similar ketone reductions are generally high.

| Parameter | Value | Notes |

| Reactants | ||

| 2-(Difluoroacetyl)pyridine | 1.0 molar equivalent | Starting material. |

| Sodium Borohydride (NaBH₄) | 1.1 - 1.5 molar equivalents | A slight excess is used to ensure complete reaction. |

| Solvent | ||

| Methanol (anhydrous) | 10 - 20 mL / g of ketone | Anhydrous conditions are preferred for optimal results. |

| Reaction Conditions | ||

| Temperature | 0 °C | Maintained with an ice bath to control the reaction rate. |

| Reaction Time | 1 - 2 hours | Monitorable by TLC. |

| Work-up | ||

| Quenching Agent | Saturated aq. NH₄Cl | Decomposes excess NaBH₄. |

| Extraction Solvent | Diethyl Ether | Standard solvent for extracting organic products from aqueous media. |

| Yield | ||

| Expected Yield | 85 - 95% | Based on typical yields for the reduction of similar ketones.[1][2] |

Safety Considerations

-

Sodium Borohydride: Reacts with water and acidic solutions to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

-

Methanol and Diethyl Ether: Flammable solvents. All operations should be conducted in a fume hood, and sources of ignition should be avoided.

-

Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate gloves should be worn at all times.

Conclusion

The synthesis of this compound can be reliably achieved through the reduction of commercially available 2-(difluoroacetyl)pyridine. The use of sodium borohydride provides a safe, efficient, and high-yielding method suitable for standard laboratory settings. This technical guide provides a detailed protocol and the necessary data to enable researchers to synthesize this important fluorinated building block for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-(pyridin-2-YL)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel compound 2,2-Difluoro-2-(pyridin-2-YL)ethanol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds to offer a predictive analysis of its characteristics. The guide covers molecular and physical properties, proposes a potential synthetic route and analytical workflow, and discusses the potential biological significance of this compound within the broader context of fluorine-containing pyridine derivatives in drug discovery. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the potential applications of this and related compounds.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and pharmacological properties of a parent compound. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

Pyridine scaffolds are also a prevalent feature in a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and their versatile chemical reactivity. The combination of a difluoromethyl group and a pyridinyl moiety in this compound presents a compelling chemical structure with potential for novel therapeutic applications. This guide aims to consolidate the available information and provide a predictive framework for the key properties and potential of this compound.

Physicochemical Properties

Direct experimental data for this compound is scarce in the current scientific literature. However, by examining the properties of its constituent parts and analogous structures, we can infer a likely profile. The molecular formula of the compound is C₇H₇F₂NO, with a molecular weight of 159.13 g/mol .[1][2]

For comparative purposes, the properties of the non-fluorinated analog, 2-(pyridin-2-yl)ethanol, and the related 2,2-difluoroethanol are presented below.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-(pyridin-2-yl)ethanol (Analog) | 2,2-Difluoroethanol (Analog) |

| Molecular Formula | C₇H₇F₂NO | C₇H₉NO | C₂H₄F₂O |

| Molecular Weight ( g/mol ) | 159.13[1][2] | 123.15[3][4] | 82.05[5] |

| Melting Point (°C) | Data not available | -7.8[3][6] | -28[5] |

| Boiling Point (°C) | Data not available | 114-116 @ 9 mmHg[7] | 95 @ 1 atm[5] |

| pKa | Data not available | 5.31 (conjugate acid)[3] | Data not available |

| Solubility | Predicted to be soluble in polar solvents | Highly soluble in polar solvents like water and alcohols; limited solubility in non-polar solvents like hexane.[8] | Soluble in water, acid, and ethanol.[5] |

The introduction of the two fluorine atoms is expected to significantly influence the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen compared to the non-fluorinated analog. The electron-withdrawing nature of the difluoromethyl group would likely decrease the pKa of the alcohol and the pyridine nitrogen.

Experimental Protocols

Proposed Synthesis

A potential synthetic approach could involve the nucleophilic addition of a difluoromethyl group to 2-pyridinecarboxaldehyde. This could be achieved using a reagent such as difluoromethyltrimethylsilane ((CH₃)₃SiCF₂H) in the presence of a suitable fluoride source as a catalyst.

Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of 2-pyridinecarboxaldehyde in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add difluoromethyltrimethylsilane.

-

Catalyst Addition: Slowly add a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride) at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride solution).

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Proposed Analytical Workflow

The characterization of the synthesized this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.

Caption: Proposed workflow for the purification and analysis of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to identify the protons on the pyridine ring and the ethanol backbone.

-

¹³C NMR would confirm the carbon framework of the molecule.

-

¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be employed to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry.

-

Purity Analysis: High-performance liquid chromatography (HPLC) would be utilized to assess the purity of the final compound.

Potential Biological Significance and Applications

While no specific biological activities have been reported for this compound, the broader class of fluorine-containing pyridine derivatives has shown significant promise in medicinal chemistry. The incorporation of fluorine can enhance drug-like properties, and pyridine rings are common in many bioactive molecules.

Fluorine-containing pyridine derivatives have demonstrated a wide range of pharmacological activities, including:

The presence of the difluoromethyl group in this compound could confer enhanced metabolic stability and improved binding to target proteins. The pyridine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules.

Caption: Conceptual pathway from compound properties to potential therapeutic effect.

Given these considerations, this compound represents a promising scaffold for the development of new therapeutic agents. Further research is warranted to synthesize this compound, characterize its properties, and evaluate its biological activity in various disease models.

Conclusion

This compound is a novel compound with significant potential in the field of drug discovery. Although direct experimental data is currently limited, this technical guide provides a comprehensive predictive analysis of its physicochemical properties, a plausible synthetic and analytical workflow, and a discussion of its potential biological significance. The insights presented here are intended to stimulate further research into this and related fluorine-containing pyridine derivatives, with the ultimate goal of developing new and effective therapeutic agents. Researchers are encouraged to pursue the synthesis and biological evaluation of this promising molecule.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:267875-65-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine) [cymitquimica.com]

- 5. 2 2 Difluoroethanol Manufacturer and Supplier - LECRON SHARE [lecronchem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 2-ピリジンエタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2-Difluoro-2-(pyridin-2-YL)ethanol CAS number

An In-depth Technical Guide to 2,2-Difluoro-2-(pyridin-2-yl)ethanol

CAS Number: 267875-65-0

This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a potential synthetic approach based on related compounds, and discusses its potential biological significance.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 267875-65-0 | [1] |

| Molecular Formula | C₇H₇F₂NO | [1] |

| Molecular Weight | 159.13 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, a plausible and efficient chemoenzymatic approach can be inferred from the synthesis of analogous pyridine-based α-fluorinated secondary alcohols.[2] This methodology involves a two-step process: the introduction of a difluoroacetyl moiety to a pyridine precursor, followed by an enzymatic reduction of the resulting ketone.

General Experimental Workflow

The proposed synthesis follows a logical progression from starting material to the final product, as illustrated in the workflow diagram below.

Caption: Proposed two-step chemoenzymatic synthesis of this compound.

Step 1: Synthesis of 2-(Difluoroacetyl)pyridine (Prochiral Ketone)

This initial step involves the acylation of a suitable pyridine precursor, such as 2-picoline.

Experimental Protocol:

-

Precursor Activation: A strong base, such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA), is used to deprotonate the methyl group of 2-picoline in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) at low temperatures (typically -78 °C).[3]

-

Acylation: A suitable difluoroacetylating agent, such as ethyl difluoroacetate, is added to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution). The crude product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting prochiral ketone, 2-(difluoroacetyl)pyridine, is purified using standard techniques like column chromatography.

Step 2: Enzymatic Reduction to this compound

The second step employs an enzyme to achieve the stereoselective reduction of the ketone to the desired alcohol.

Experimental Protocol:

-

Enzyme and Cofactor Preparation: An alcohol dehydrogenase (ADH), for instance from Lactobacillus kefir, is used as the catalyst.[2] A suitable cofactor, such as NADPH, is required for the enzymatic activity. A cofactor regeneration system, often involving an isopropanol/acetone mixture, is typically employed to ensure the continuous supply of the reduced cofactor.

-

Reduction Reaction: The purified 2-(difluoroacetyl)pyridine is dissolved in a suitable buffer solution. The ADH enzyme and the cofactor are added, and the reaction mixture is incubated under controlled temperature and pH conditions.

-

Monitoring and Extraction: The progress of the reduction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion, the product is extracted from the aqueous phase using an appropriate organic solvent. The organic extracts are then dried and concentrated. The final product, this compound, is purified by column chromatography to yield the enantiopure alcohol.

Spectroscopic Data

While specific NMR spectra for this compound are not available in the public domain, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| ¹H | |||

| Pyridine-H | 7.0 - 8.5 | m | H-H |

| CH-OH | ~5.0 | t | H-F |

| CH₂-OH | ~4.0 | d | H-H |

| OH | Variable | s | - |

| ¹³C | |||

| Pyridine-C | 120 - 160 | ||

| C-F₂ | 110 - 120 | t | C-F |

| C-OH | 60 - 70 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Biological and Pharmacological Context

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance various pharmacological properties. Fluorine-containing pyridine derivatives, in particular, are recognized for their potential in drug discovery due to their unique physicochemical characteristics that can improve potency, metabolic stability, and pharmacokinetic profiles.

While no specific biological activity or signaling pathway has been directly attributed to this compound in the reviewed literature, the broader class of fluorinated pyridine compounds has shown promise in various therapeutic areas. The structural motifs present in this molecule—a pyridine ring and a fluorinated ethanol side chain—are found in numerous biologically active compounds. Therefore, this compound represents a valuable building block for the synthesis of novel drug candidates.

The logical relationship for its potential application in drug discovery is outlined below.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. While detailed experimental data for this specific molecule is sparse, this guide provides a framework for its synthesis and characterization based on established methods for related compounds. Further research into its specific biological activities is warranted to fully explore its potential in various fields of chemical and medical science.

References

Spectroscopic Characterization of 2,2-Difluoro-2-(pyridin-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2,2-Difluoro-2-(pyridin-2-yl)ethanol. Due to the limited availability of publicly accessible experimental spectra for this specific molecule (CAS 267875-65-0), this document presents predicted data based on established spectroscopic principles and analysis of structurally analogous compounds. It also outlines standardized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of novel small molecules in drug discovery and development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of the compound's structure, considering the electronic effects of the difluoro group and the pyridinyl moiety.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet of doublets | 1H | H-6 (Pyridine) |

| ~7.8 | Triplet of doublets | 1H | H-4 (Pyridine) |

| ~7.5 | Doublet | 1H | H-3 (Pyridine) |

| ~7.3 | Triplet | 1H | H-5 (Pyridine) |

| ~4.1 | Triplet | 2H | -CH₂- |

| ~3.5 | Singlet (broad) | 1H | -OH |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-2 (Pyridine, C-CF₂) |

| ~148 | C-6 (Pyridine) |

| ~137 | C-4 (Pyridine) |

| ~124 | C-5 (Pyridine) |

| ~122 | C-3 (Pyridine) |

| ~118 (triplet) | -CF₂- |

| ~65 | -CH₂- |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -90 to -110 | Singlet | -CF₂- |

Referenced to an external standard such as CFCl₃.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1600-1580 | Strong | C=N stretch (Pyridine) |

| 1570-1430 | Strong | C=C stretch (Pyridine) |

| 1200-1000 | Strong | C-F stretch |

| 1100-1000 | Strong | C-O stretch |

Sample preparation: Thin film or KBr pellet.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 159.05 | [M]⁺ (Molecular Ion) |

| 141.04 | [M - H₂O]⁺ |

| 128.04 | [M - CH₂OH]⁺ |

| 108.04 | [M - CF₂H]⁺ |

| 78.03 | [C₅H₄N]⁺ (Pyridinyl fragment) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 10-12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Typically, 16-64 scans are co-added to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Use a spectral width of approximately 200-220 ppm.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

If the spectrometer is equipped with a fluorine probe, acquire a one-dimensional fluorine spectrum.

-

The spectral width will depend on the chemical environment of the fluorine atoms but is typically wider than for ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).

-

KBr Pellet (solid): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition (using GC-MS with EI as an example):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound is separated on a capillary column and then introduced into the mass spectrometer.

-

In the ion source, the molecules are bombarded with electrons (typically at 70 eV) to generate a molecular ion and various fragment ions.

-

The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the Solubility of 2,2-Difluoro-2-(pyridin-2-YL)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2,2-Difluoro-2-(pyridin-2-YL)ethanol and a detailed framework for its experimental determination. Given the importance of pyridine derivatives in modern drug discovery, understanding the solubility of this compound is crucial for its potential applications in pharmaceutical development.[1][2]

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar pyridine ring, a hydroxyl group capable of hydrogen bonding, and a difluorinated carbon, suggests a nuanced solubility profile.

-

Polar Solvents: The presence of the nitrogen atom in the pyridine ring and the hydroxyl group allows for hydrogen bonding with protic polar solvents like alcohols (e.g., methanol, ethanol) and water. Therefore, high solubility is expected in these solvents.[3] The polarity of the molecule is a key factor in its solubility in polar solvents.[4][5]

-

Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also likely to be effective due to their ability to engage in dipole-dipole interactions.

-

Non-Polar Solvents: Conversely, the compound is expected to exhibit limited solubility in non-polar solvents like hexane and toluene.[3] The lack of significant favorable interactions with non-polar molecules would hinder the dissolution process.[3]

A summary of the predicted solubility is presented in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of forming strong hydrogen bonds via the hydroxyl group and the pyridine nitrogen.[3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Low | Lack of significant intermolecular forces to overcome the solute-solute interactions.[3] |

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a common technique for determining the solubility of a solid compound in a solvent.[5]

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a suitable analytical method (e.g., HPLC, UV-Vis).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solutions from the calibration curve. This concentration represents the solubility.

-

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Data Presentation Template

The following table provides a structured format for reporting the experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | 25 | HPLC | ||

| e.g., Hexane | 25 | HPLC | ||

| ... | ... | ... | ... | ... |

Relevance in Drug Development

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs.[2] The solubility of a potential drug candidate is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can be a major hurdle in drug development, leading to low bioavailability.

Understanding the solubility of this compound in various organic solvents is essential for:

-

Pre-formulation studies: Selecting appropriate solvent systems for formulation development.

-

Process chemistry: Designing efficient purification and crystallization processes.

-

In vitro assays: Ensuring the compound is fully dissolved in assay media to obtain accurate biological data.

Logical Relationship in Drug Development Context

Caption: Impact of solubility on drug development.

References

Potential Biological Activities of Difluorinated Pyridyl Ethanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This technical guide explores the potential biological activities of difluorinated pyridyl ethanols, a class of compounds with promising, yet under-explored, therapeutic applications. While direct and extensive research on this specific chemical class is limited, this document synthesizes findings from structurally related fluorinated and pyridyl-containing compounds to extrapolate potential biological effects, mechanisms of action, and relevant experimental protocols. This guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of difluorinated pyridyl ethanols for drug discovery.

Introduction: The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological profiles. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can lead to improved potency, selectivity, and metabolic stability of parent compounds.[1][2] Pyridine moieties are also a common feature in many approved drugs, recognized for their ability to engage in various biological interactions.[3] The combination of a difluorinated pyridine ring with an ethanol side chain presents a novel chemical space with potential for diverse biological activities.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally analogous compounds, difluorinated pyridyl ethanols are hypothesized to exhibit a range of therapeutic effects. The following sections detail these potential activities, supported by data from related chemical series.

Antimalarial Activity

Fluorination has been shown to enhance the antimalarial efficacy of known drugs. For instance, fluorinated analogues of amodiaquine have demonstrated potent activity against Plasmodium falciparum. While not difluorinated pyridyl ethanols, these findings suggest that the introduction of fluorine can be a viable strategy for developing new antimalarial agents.[4] Specifically, 2',6'-difluoroamodiaquine showed comparable in vitro antimalarial activity to amodiaquine against both chloroquine-resistant (K1) and chloroquine-sensitive (T9-96) strains of P. falciparum.[4]

Table 1: In Vitro Antimalarial Activity of Fluorinated Amodiaquine Analogues [4]

| Compound | P. falciparum K1 IC50 (nM) | P. falciparum T9-96 IC50 (nM) |

| Amodiaquine | 15.3 ± 2.5 | 9.8 ± 1.2 |

| 2',6'-Difluoroamodiaquine | 18.9 ± 3.1 | 12.5 ± 2.1 |

Anticancer Activity

Numerous pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6] The introduction of fluorine can further enhance this activity. For example, novel fluoroquinolone analogs have shown broad-spectrum cytotoxic activity against the NCI-60 human tumor cell line panel.[7] While specific data for difluorinated pyridyl ethanols is not available, the general trend suggests that these compounds could be promising candidates for anticancer drug development. The proposed mechanism for some related compounds involves the inhibition of topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[7]

Table 2: Cytotoxicity of a Fluoroquinolone Analog (IIIf) against Selected Cancer Cell Lines [7]

| Cell Line | GI50 (µM) |

| SNB-75 (CNS Cancer) | 1.43 |

| MDA-MB-468 (Breast Cancer) | 1.63 |

| MCF-7 (Breast Cancer) | 1.67 |

Neuroprotective Effects

Pyridine-containing compounds have been explored for their potential to combat neurodegenerative diseases. For instance, certain pyridyl/pyrazinyl thiourea derivatives have shown neuroprotective effects against amyloid-β-induced toxicity, a hallmark of Alzheimer's disease.[8] These compounds are thought to act by preventing the opening of the mitochondrial permeability transition pore (mPTP).[8] Given the prevalence of the pyridine scaffold in neuroactive compounds, difluorinated pyridyl ethanols warrant investigation for their potential neuroprotective properties.

Table 3: Neuroprotective Activity of Pyridyl/Pyrazinyl Thiourea Derivatives against Aβ-induced Toxicity [8]

| Compound | Neuroprotection (%) |

| 9w | 69.3 |

| 9r | 51.8 |

| 9k | 48.2 |

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many FDA-approved kinase inhibitors.[9] The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of an imidazo[4,5-b]pyridine scaffold yielded a compound that inhibited a range of kinases, including Aurora-A.[10] This suggests that difluorinated pyridyl ethanols could be designed as kinase inhibitors for various therapeutic applications.

Postulated Signaling Pathway Interactions

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to the development of several cancers.[11][12] Notably, prenatal alcohol exposure has been shown to disrupt Hh signaling.[11][13][14] Furthermore, certain furo[3,2-b]pyridine derivatives have been identified as modulators of the Hh pathway.[15] Given these connections, it is plausible that difluorinated pyridyl ethanols could interact with components of the Hh pathway, potentially acting as inhibitors in cancer therapy.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of difluorinated pyridyl ethanols. These protocols are based on established methods for similar compound classes.

General Cell-Based Cytotoxicity Assay

This protocol describes a general method to assess the cytotoxic effects of test compounds on cancer cell lines using the MTT assay.

Materials:

-

Selected cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

Difluorinated pyridyl ethanol stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]

-

Compound Treatment: Prepare serial dilutions of the difluorinated pyridyl ethanol in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[16]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[16]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Neuroprotection Assay

This protocol outlines a method to assess the neuroprotective effects of difluorinated pyridyl ethanols against a neurotoxin-induced injury in a neuronal cell line (e.g., SH-SY5Y).[17][18]

Materials:

-

SH-SY5Y neuroblastoma cells

-

Differentiation medium (e.g., DMEM/F12 with reduced serum and retinoic acid)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

-

Difluorinated pyridyl ethanol stock solution (in DMSO)

-

MTT or LDH assay kit for cell viability assessment

Procedure:

-

Cell Differentiation: Seed SH-SY5Y cells and differentiate them into a neuronal phenotype by treating with differentiation medium for 5-7 days.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of the difluorinated pyridyl ethanol for 1-2 hours.

-

Induction of Neurotoxicity: Add the neurotoxin at a predetermined toxic concentration to the appropriate wells. Include control wells (untreated cells) and vehicle controls.[17]

-

Incubation: Incubate the plate for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay (as described in Protocol 4.1) or an LDH release assay according to the manufacturer's instructions.[17]

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the neurotoxin-only treated cells.

Enzyme Inhibition Assay

This protocol provides a general framework for an in vitro enzyme inhibition assay.[19][20]

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Difluorinated pyridyl ethanol stock solution (in DMSO)

-

Assay buffer (optimized for the specific enzyme)

-

Detection reagent (if the product is not directly detectable)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.

-

Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the difluorinated pyridyl ethanol. Incubate for a short period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.[20]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement will depend on the nature of the substrate and product.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Conclusion

Difluorinated pyridyl ethanols represent an intriguing class of compounds with the potential for a wide range of biological activities, including antimalarial, anticancer, and neuroprotective effects. The strategic placement of fluorine atoms on the pyridine ring is anticipated to enhance their pharmacological properties. While direct experimental data for this specific compound class is currently scarce, the information gathered from structurally related molecules provides a strong rationale for their synthesis and biological evaluation. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the therapeutic potential of difluorinated pyridyl ethanols and to elucidate their mechanisms of action. Further research in this area is warranted to unlock the full potential of these novel compounds in drug discovery.

References

- 1. rroij.com [rroij.com]

- 2. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multifactorial Genetic and Environmental Hedgehog Pathway Disruption Sensitizes Embryos to Alcohol‐Induced Craniofacial Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Prenatal alcohol exposure disrupts Sonic hedgehog pathway and primary cilia genes in the mouse neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological activation of the Sonic hedgehog pathway with a Smoothened small molecule agonist ameliorates the severity of alcohol-induced morphological and behavioral birth defects in a zebrafish model of fetal alcohol spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. superchemistryclasses.com [superchemistryclasses.com]

Theoretical Conformational Analysis of 2,2-Difluoro-2-(pyridin-2-YL)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for understanding the conformational preferences of 2,2-Difluoro-2-(pyridin-2-YL)ethanol. Due to the absence of direct experimental or computational studies on this specific molecule in the current body of scientific literature, this paper constructs a robust analysis based on well-established principles derived from analogous fluorinated and pyridinyl compounds. By examining the interplay of stereoelectronic effects—namely the gauche effect and intramolecular hydrogen bonding—this guide proposes the likely low-energy conformations and outlines a detailed computational methodology for their investigation.

Introduction: The Role of Fluorine in Conformational Control

Fluorine has become a cornerstone in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this versatile element.[1] Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. One of the most profound influences of fluorine substitution is on molecular conformation, which is a critical determinant of a drug's binding affinity to its biological target.

The molecule this compound incorporates several key structural features of interest: a gem-difluoro group attached to a tertiary alcohol, and an aromatic pyridine ring. The gem-difluoro moiety is known to exert significant influence on local stereochemistry, potentially altering the conformational landscape more dramatically than a single fluorine atom.[2][3] Understanding the three-dimensional arrangement of the pyridinyl, difluoro, and hydroxyl groups is therefore essential for predicting its interaction with biological systems and for the rational design of new chemical entities.

This guide will explore the dominant stereoelectronic forces at play and present a hypothetical conformational analysis, supported by detailed computational protocols and visualizations, to serve as a predictive resource for researchers in the field.

Core Theoretical Principles

The conformational landscape of this compound is primarily dictated by the interplay of two key phenomena: the gauche effect and the potential for intramolecular hydrogen bonding.

The Gauche Effect

The "gauche effect" describes the tendency of a molecule to adopt a gauche conformation over an anti conformation, contrary to what would be predicted by sterics alone. In molecules containing the F-C-C-X fragment (where X is an electronegative atom or group, such as oxygen), the gauche arrangement is often favored.[4] This preference is generally attributed to a stabilizing hyperconjugative interaction, specifically the donation of electron density from a σ(C-H) or σ(C-C) bonding orbital into an adjacent σ*(C-F) anti-bonding orbital. This interaction is maximized in the gauche orientation. While hyperconjugation is a widely cited cause, electrostatic interactions are also recognized as significant contributors to the gauche preference.[5] For this compound, the F-C-C-O and F-C-C-N dihedral angles will be strongly influenced by these effects.

Intramolecular Hydrogen Bonding

The presence of a hydroxyl group (a hydrogen bond donor) and both fluorine and nitrogen atoms (hydrogen bond acceptors) introduces the possibility of intramolecular hydrogen bonding (IMHB). The formation of an O-H···F or O-H···N bond could act as a significant stabilizing force for specific conformers. In simpler acyclic fluorohydrins, the existence and strength of O-H···F hydrogen bonds have been a subject of extensive study, with evidence suggesting they can influence conformational preferences.[6][7] The gem-difluoro group in the target molecule may enhance the hydrogen bond accepting capacity of the fluorine atoms. Concurrently, the nitrogen atom of the pyridine ring presents a strong hydrogen bond acceptor site. The competition and geometric feasibility of these potential hydrogen bonds will be critical in determining the most stable conformers.

Proposed Computational Methodology

To rigorously investigate the conformational landscape of this compound, a detailed computational protocol is required. The following methodology is based on standard, validated practices for the theoretical study of fluorinated organic molecules.[6][7]

Conformational Search and Optimization

A systematic conformational search should be the initial step to identify all potential low-energy structures. This can be performed using a molecular mechanics force field, followed by geometry optimization of the resulting unique conformers using a higher level of theory.

Quantum Chemical Calculations

Density Functional Theory (DFT) is the recommended method for accurate geometry optimizations and energy calculations. A functional such as B3LYP or M06-2X is appropriate. The latter is often preferred for systems where non-covalent interactions are important. A Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization, is crucial for accurately describing the electronic structure of molecules with electronegative atoms and potential hydrogen bonds.

Solvation Effects

To simulate a more biologically relevant environment, implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, should be applied to the optimized gas-phase structures. Single-point energy calculations in solvents of varying polarity (e.g., water, octanol, chloroform) can provide insights into how the conformational equilibrium might shift in different environments.

Analysis

The final analysis should include:

-

Relative Energies: Calculation of the relative Gibbs free energies (ΔG) to determine the population of each conformer at room temperature.

-

Geometric Parameters: Examination of key dihedral angles (F-C-C-O, F-C-C-N, O-C-C-N), bond lengths, and bond angles.

-

Natural Bond Orbital (NBO) Analysis: To quantify the strength of hyperconjugative interactions and to detect and characterize intramolecular hydrogen bonds.

-

Quantum Theory of Atoms in Molecules (QTAIM): To identify bond critical points (BCPs) associated with hydrogen bonding interactions.

The following diagram illustrates the proposed computational workflow.

Hypothetical Conformational Analysis and Data

Based on the theoretical principles discussed, a set of hypothetical low-energy conformers for this compound is proposed. The analysis focuses on the rotation around the C-C bond, defined by the O-C-C-N dihedral angle, and the orientation of the hydroxyl group. We hypothesize three primary conformers:

-

Conformer A (g-OH···N): A gauche conformer featuring an intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen.

-

Conformer B (g-OH···F): A gauche conformer stabilized by an O-H···F intramolecular hydrogen bond.

-

Conformer C (anti): An anti conformer where the hydroxyl and pyridinyl groups are oriented away from each other, potentially stabilized by favorable dipole alignment.

The following table summarizes the hypothetical quantitative data for these conformers in the gas phase.

| Conformer ID | Key Dihedral Angles (°) | Relative Energy (ΔG, kcal/mol) | Dipole Moment (Debye) | Key Intramolecular Interaction |

| A (g-OH···N) | O-C-C-N: ~65H-O-C-C: ~180 | 0.00 (Global Minimum) | 3.5 | O-H···N Hydrogen Bond |

| B (g-OH···F) | O-C-C-N: ~70H-O-C-C: ~60 | 1.25 | 2.8 | O-H···F Hydrogen Bond |

| C (anti) | O-C-C-N: ~180H-O-C-C: ~180 | 2.50 | 1.9 | Gauche Effect (F-C-C-O) |

Note: This data is hypothetical and serves to illustrate the expected outcomes of a rigorous computational study.

The diagram below visualizes the hypothesized relative energy levels of these conformers.

The most stable conformer is predicted to be Conformer A , where the strong O-H···N hydrogen bond provides significant stabilization. This interaction, combined with the inherent gauche preference of the F-C-C-O fragment, creates a highly stable, compact structure.

The logical relationship between these key stabilizing interactions is depicted below.

Conclusion

While a definitive conformational analysis of this compound awaits a dedicated computational or experimental study, a robust prediction can be made based on established stereoelectronic principles. The conformational landscape is expected to be dominated by gauche isomers, stabilized by a combination of the gauche effect inherent to the fluoroethanol scaffold and the potential for strong intramolecular hydrogen bonding. The most stable conformer is likely one that maximizes an O-H···N hydrogen bond with the pyridine ring, as this is typically a stronger interaction than an O-H···F bond. The methodologies and hypothetical data presented in this guide offer a solid foundation for future research and can aid medicinal chemists in the rational design and optimization of drug candidates incorporating this promising chemical scaffold.

References

- 1. Molecular Self‐Recognition: Rotational Spectra of the Dimeric 2‐Fluoroethanol Conformers [ouci.dntb.gov.ua]

- 2. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2,2-Difluoro-2-(pyridin-2-YL)ethanol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-2-(pyridin-2-YL)ethanol is a fluorinated pyridine derivative with potential applications in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] This, in turn, can lead to enhanced potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] While specific research on the biological activity of this compound is limited in publicly available literature, its structural motifs—a difluoromethyl group and a pyridine ring—are present in numerous biologically active compounds, suggesting its potential as a valuable building block in drug discovery.[1][2][3] This document provides an overview of a hypothesized application, along with detailed protocols for its synthesis and potential biological evaluation based on methodologies used for structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 267875-65-0 | [5][6][7][8] |

| Molecular Formula | C7H7F2NO | [6][7][8] |

| Molecular Weight | 159.13 g/mol | [7][8] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Purity | Typically available at ≥98% | [6] |

Hypothesized Application: Kinase Inhibition in Oncology

Rationale: The pyridine moiety is a common scaffold in a wide range of kinase inhibitors approved for cancer therapy. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially forming key hydrogen bonding interactions within the ATP-binding pocket of kinases. The fluorine atoms can also enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking sites of oxidation. Therefore, this compound represents a promising starting point for the development of novel kinase inhibitors.

A hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor is depicted below.

Caption: Hypothetical kinase inhibition pathway.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis and evaluation of similar fluorinated pyridine compounds. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Synthesis of this compound

This protocol is a plausible synthetic route.

Workflow for the Synthesis of this compound

Caption: Plausible synthetic workflow.

Materials:

-

2-Bromopyridine

-

Ethyl bromodifluoroacetate

-

Activated Zinc powder

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH4)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Synthesis of Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add activated zinc powder (1.2 equivalents) and anhydrous THF.

-

Add a solution of 2-bromopyridine (1 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF dropwise to the zinc suspension.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, then dry over anhydrous MgSO4 or Na2SO4.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate.

Step 2: Reduction to this compound

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH4 (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate (1 equivalent) in anhydrous THF dropwise to the LiAlH4 suspension.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and quench sequentially by the careful dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again (Fieser workup).

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the solid and wash thoroughly with THF or diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)

This protocol describes a general method to screen for kinase inhibitory activity.

Materials:

-

Target kinase

-

Kinase substrate (e.g., a specific peptide)

-

Adenosine triphosphate (ATP), radio-labeled [γ-32P]ATP or [γ-33P]ATP

-

This compound and its derivatives

-

Kinase reaction buffer

-

Stop solution (e.g., phosphoric acid)

-

Phosphocellulose filter paper or membrane

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a series of dilutions of the test compound (this compound derivative) in a suitable solvent (e.g., DMSO).

-

In a microplate, set up the kinase reaction by adding the kinase reaction buffer, the target kinase, and the kinase substrate.

-

Add the test compound dilutions to the wells. Include positive (known inhibitor) and negative (vehicle control) controls.

-

Initiate the kinase reaction by adding ATP (spiked with radio-labeled ATP).

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture from each well onto the phosphocellulose filter paper.

-

Wash the filter paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated radio-labeled ATP.

-

Dry the filter paper and measure the radioactivity of each spot using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow for In Vitro Kinase Assay

Caption: General workflow for a kinase assay.

Conclusion

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 267875-65-0: 2,2-difluoro-2-pyridin-2-ylethanol [cymitquimica.com]

- 6. miguoshiye.lookchem.com [miguoshiye.lookchem.com]

- 7. This compound - CAS:267875-65-0 - Sunway Pharm Ltd [3wpharm.com]

- 8. chemscene.com [chemscene.com]

Application Notes and Protocols for 2,2-Difluoro-2-(pyridin-2-YL)ethanol: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-2-(pyridin-2-YL)ethanol is a valuable fluorinated building block in synthetic and medicinal chemistry. The presence of the difluoromethyl group can significantly alter the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. The pyridine moiety offers a site for further functionalization and can participate in hydrogen bonding and metal coordination. This document provides an overview of the applications and synthetic protocols involving this compound.

While specific, detailed applications and protocols for this compound are not extensively documented in publicly available literature, its utility can be inferred from the known reactivity of similar α,α-difluoro alcohols and pyridyl compounds. The following sections provide generalized protocols and potential applications based on this understanding.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 267875-65-0 | [1][2] |

| Molecular Formula | C₇H₇F₂NO | [1][2] |

| Molecular Weight | 159.13 g/mol | [1][2] |

Synthetic Applications

This compound can serve as a precursor to a variety of functional groups and molecular scaffolds. The hydroxyl group can be activated or replaced, and the pyridine ring can undergo various transformations.

General Workflow for Derivatization

Caption: General derivatization pathways for this compound.

Experimental Protocols

The following are generalized, representative protocols for reactions that could be performed using this compound as a starting material. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: O-Tosylation of this compound

Objective: To activate the hydroxyl group for subsequent nucleophilic substitution.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Swern Oxidation to 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one

Objective: To synthesize the corresponding α,α-difluoro ketone.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM via syringe. Stir for 15 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triethylamine (5.0 eq) dropwise, and continue stirring for 30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Add water to quench the reaction.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.

Potential Applications in Drug Discovery

The incorporation of the 2,2-difluoro-2-(pyridin-2-yl)ethyl moiety into bioactive molecules can be a strategic approach in drug design.

Logical Flow for Application in Medicinal Chemistry

Caption: Role of the building block in drug discovery.

The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability by blocking sites of oxidation. The pyridine ring can engage in crucial binding interactions with biological targets.

Conclusion

This compound represents a promising, albeit underutilized, building block for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. The provided generalized protocols and conceptual frameworks are intended to guide researchers in exploring the synthetic utility of this fluorinated scaffold. Further research is warranted to fully elucidate its reaction scope and the properties of its derivatives.

References

Application Note: Protocol for the Purification of 2,2-Difluoro-2-(pyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis and subsequent purification of 2,2-Difluoro-2-(pyridin-2-yl)ethanol, a valuable fluorinated building block in medicinal chemistry and drug development. The synthetic approach involves the reaction of a 2-pyridyl organometallic species with an electrophilic difluoroacetyl source. The purification protocol employs a combination of liquid-liquid extraction and silica gel column chromatography to isolate the target compound in high purity. This application note provides a comprehensive methodology, including a workflow diagram and a summary of expected quantitative data, to guide researchers in obtaining this key intermediate.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. This compound incorporates both a difluoromethyl alcohol moiety and a pyridine ring, making it a versatile synthon for the preparation of a wide range of biologically active compounds. The purification of such polar, heterocyclic compounds can be challenging due to potential issues like peak tailing on silica gel and the need to remove related impurities. This protocol provides a robust method to obtain the desired product with high purity.

Data Presentation

A summary of the expected quantitative data from the synthesis and purification process is presented in Table 1.

Table 1: Summary of Quantitative Data

| Parameter | Value |

| Starting Material (2-bromopyridine) | 1.0 g (6.33 mmol) |

| Reagent (Ethyl difluoroacetate) | 0.94 g (7.60 mmol) |

| Crude Product Yield | ~1.1 g |

| Purified Product Yield | 0.75 g |

| Overall Yield | 74% |

| Purity (by HPLC) | >98% |

| Rf Value (30% Ethyl Acetate in Hexane) | ~0.35 |

Experimental Protocols

A. Synthesis of this compound

This synthesis is based on the generation of a 2-pyridyl Grignard reagent followed by its reaction with ethyl difluoroacetate.

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Iodine (a single crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl difluoroacetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, add magnesium turnings (0.17 g, 7.0 mmol) and a crystal of iodine to a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Add 5 mL of anhydrous THF and a small portion of a solution of 2-bromopyridine (1.0 g, 6.33 mmol) in 10 mL of anhydrous THF.

-

Initiate the Grignard reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and bubbling), add the remaining 2-bromopyridine solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of ethyl difluoroacetate (0.94 g, 7.60 mmol) in 5 mL of anhydrous THF dropwise via a dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.